Clinical Efficacy vs. Placebo: PANSS Negative Symptom Factor Score Improvement
In a pivotal Phase 2b randomized controlled trial (RCT), roluperidone 64 mg demonstrated a statistically significant improvement in the PANSS negative symptom factor score compared to placebo [1]. This confirms the compound's primary target engagement and clinical utility in the indicated patient population. The effect size provides a benchmark for subsequent studies and comparisons.
| Evidence Dimension | Change in PANSS Negative Symptom Factor Score (12 weeks) |
|---|---|
| Target Compound Data | Mean difference vs. placebo: -1.97 (p ≤ 0.01) |
| Comparator Or Baseline | Placebo (Baseline change not explicitly stated but difference calculated) |
| Quantified Difference | Roluperidone 64 mg demonstrated a statistically significant greater reduction in negative symptoms compared to placebo, with a mean difference of -1.97 points on the PANSS negative factor. |
| Conditions | Phase 2b, 12-week, randomized, double-blind, placebo-controlled trial in 244 patients with stable schizophrenia and prominent negative symptoms [1]. |
Why This Matters
This is the foundational evidence of efficacy against the targeted symptom domain, differentiating it from placebo and establishing its specific clinical value for negative symptom research.
- [1] Davidson M, Saoud J, Staner C, et al. Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of a New Drug in Development for the Treatment of Negative Symptoms in Schizophrenia. Am J Psychiatry. 2017;174(12):1195-1202. View Source
